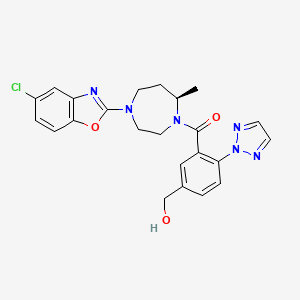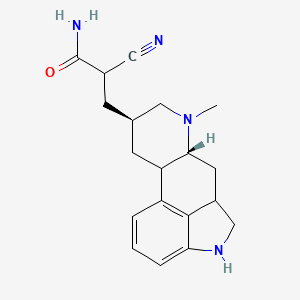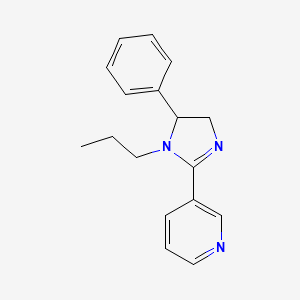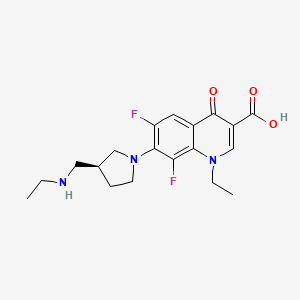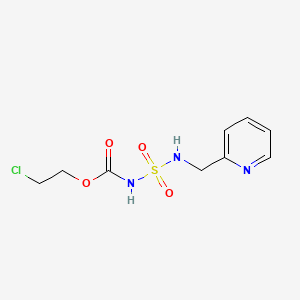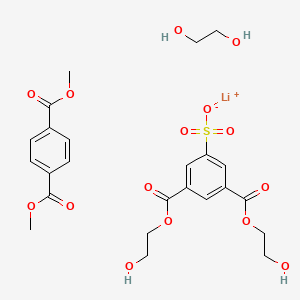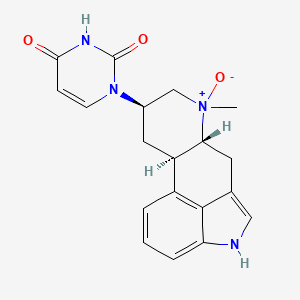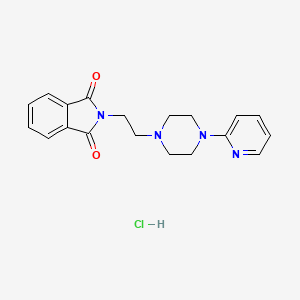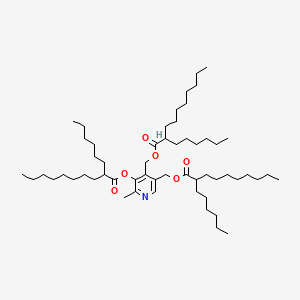
Pyridoxine tris-hexyldecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxine tris-hexyldecanoate is a derivative of vitamin B6, specifically designed to enhance the stability and bioavailability of pyridoxine. This compound is known for its skin conditioning properties and is widely used in the cosmetic industry for its ability to improve skin hydration and overall health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine tris-hexyldecanoate involves the esterification of pyridoxine with hexyldecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridoxine tris-hexyldecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Pyridoxine tris-hexyldecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for other compounds.
Biology: Studied for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in skin-related conditions.
Industry: Widely used in the cosmetic industry for its skin conditioning properties and in the formulation of skincare products
Wirkmechanismus
The mechanism of action of pyridoxine tris-hexyldecanoate involves its ability to enhance the stability and bioavailability of pyridoxine. It stimulates the production of filaggrin and loricrin, which are essential for maintaining the skin barrier function. This compound also increases the synthesis of natural moisturizing factors, improving skin hydration and overall health .
Vergleich Mit ähnlichen Verbindungen
Pyridoxine: The parent compound, known for its role in various metabolic processes.
Pyridoxal: Another derivative of vitamin B6, involved in amino acid metabolism.
Pyridoxamine: Also a vitamin B6 derivative, with similar biological functions
Uniqueness: Pyridoxine tris-hexyldecanoate is unique due to its enhanced stability and bioavailability compared to other vitamin B6 derivatives. Its lipophilic nature allows for better skin penetration and longer-lasting effects, making it particularly valuable in cosmetic formulations .
Eigenschaften
CAS-Nummer |
564478-51-9 |
|---|---|
Molekularformel |
C56H101NO6 |
Molekulargewicht |
884.4 g/mol |
IUPAC-Name |
[5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate |
InChI |
InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3 |
InChI-Schlüssel |
GQJPGCPNWFZCPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


